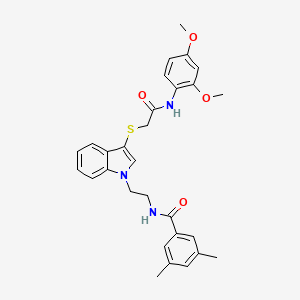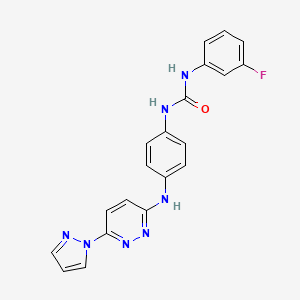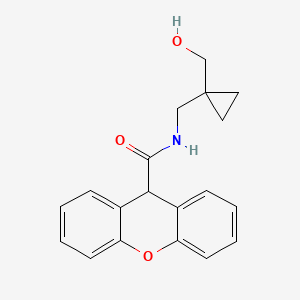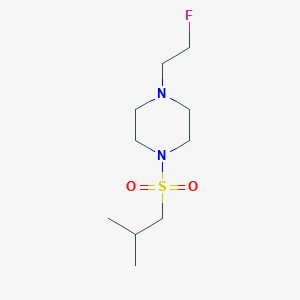![molecular formula C23H22ClN7O2 B2449629 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone CAS No. 920370-56-5](/img/structure/B2449629.png)
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone is a useful research compound. Its molecular formula is C23H22ClN7O2 and its molecular weight is 463.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Development
- Heterocyclic compounds, including those similar to the queried chemical, have been explored for their potential in drug development. Compounds with structures like triazolopyrimidines have shown promise due to their versatile biological activities. For instance, El-Agrody et al. (2001) synthesized novel triazolopyrimidine derivatives and evaluated their antimicrobial properties.
Synthesis and Biological Activity
- Synthesis of similar compounds, incorporating elements such as pyrazolo[1,5-a]pyrimidines and triazolopyrimidines, has been a focus in research for their potential biological activities. For example, Abdelriheem et al. (2017) explored the effective synthesis of these compounds and their antitrypanosomal activity.
Antimicrobial and Antifungal Properties
- The antimicrobial and antifungal effects of compounds structurally related to the queried chemical have been researched. For instance, Abdel‐Aziz et al. (2008) and Chen and Shi (2008) synthesized novel compounds and tested them for their effectiveness against various bacterial and fungal species.
Anticancer Applications
- Research has been conducted on the potential anticancer properties of similar compounds. For example, Yurttaş et al. (2014) synthesized triazine derivatives with a piperazine moiety and evaluated their antiproliferative effects on breast cancer cells.
Potential Antihypertensive Agents
- The development of antihypertensive agents using similar chemical structures has been explored. Bayomi et al. (1999) synthesized triazolopyrimidines and tested their efficacy as antihypertensive agents.
Antiallergy Activity
- Compounds with structural similarity have been evaluated for their antiallergic activities. For instance, Suzuki et al. (1992) synthesized thiadiazolotriazolopyrimidin derivatives and assessed their effectiveness against various allergic reactions.
Genotoxicity Studies
- The genotoxicity of compounds with similar structures has been a subject of study. Gunduz et al. (2018) explored the genotoxic potential of a piperazine-based compound and its metabolic bioactivation.
Eigenschaften
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O2/c1-16-2-8-19(9-3-16)33-14-20(32)29-10-12-30(13-11-29)22-21-23(26-15-25-22)31(28-27-21)18-6-4-17(24)5-7-18/h2-9,15H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWSRFDXYFPHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2449549.png)



![1-N,4-N-bis[1-(benzotriazol-1-yl)octyl]benzene-1,4-diamine](/img/structure/B2449558.png)

![4-methoxy-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2449561.png)
![3-allyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2449562.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2449563.png)
![1,3-dimethyl-7-(4-nitrophenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2449565.png)
![2-amino-N-[(2-chlorophenyl)methyl]-6-methylbenzene-1-sulfonamide](/img/structure/B2449566.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methylcyclohexyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2449569.png)